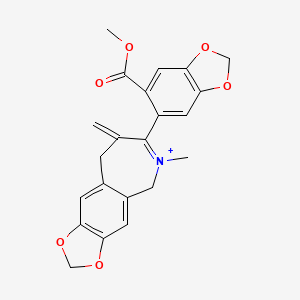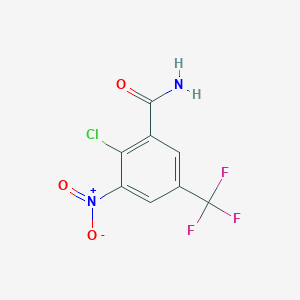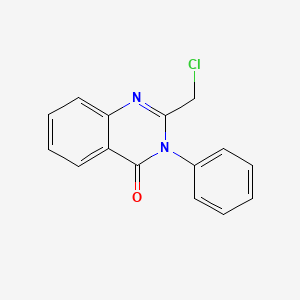![molecular formula C8H11NO3 B3034848 2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione CAS No. 241488-15-3](/img/structure/B3034848.png)
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione
Vue d'ensemble
Description
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a methoxyimino group attached to the cyclohexane ring. It is a derivative of 1,3-cyclohexanedione, which is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of cyclohexane-1,3-dione derivatives involves the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .
Safety and Hazards
Cyclohexane-1,3-dione is classified as a hazardous substance. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions of research on cyclohexane-1,3-dione derivatives could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More studies could also be conducted to explore their potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce cyclohexane derivatives with reduced functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the methoxyimino group.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative with two methyl groups at the 5-position.
2,2,2-Trichloroethylidene-cyclohexane-1,3-dione: A halogenated derivative with different chemical properties.
Uniqueness
2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione is unique due to the presence of the methoxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[(E)-methoxyiminomethyl]cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-9-5-6-7(10)3-2-4-8(6)11/h5-6H,2-4H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCRHSNQGPSVBX-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=O)CCCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B3034765.png)
![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)


![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)
![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)
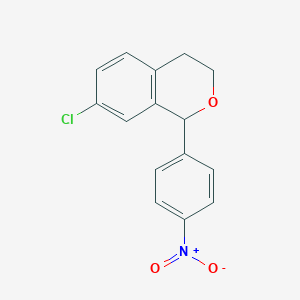
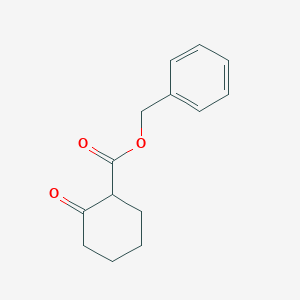
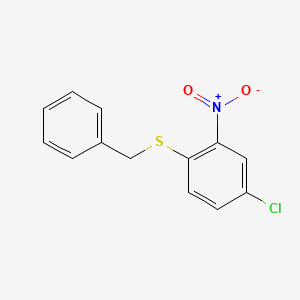
![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)
